molecular formula C15H15ClN4O B15114626 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B15114626
M. Wt: 302.76 g/mol
InChI Key: IOUUEPMODCWIBR-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrazine to form an intermediate, which is then reacted with azetidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
  • **2-(2-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
  • **2-(2-chlorophenyl)-N-[1-(pyrimidin-2-yl)azetidin-3-yl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C15H15ClN4O/c16-13-4-2-1-3-11(13)7-15(21)19-12-9-20(10-12)14-8-17-5-6-18-14/h1-6,8,12H,7,9-10H2,(H,19,21)

InChI Key

IOUUEPMODCWIBR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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